![molecular formula C8H12BrN3O B13248345 2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13248345.png)
2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and an ethan-1-ol group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with ethylene oxide in the presence of a base. The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or methanol for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group would yield 2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethanal or 2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethanoic acid.
Scientific Research Applications
2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interact with other enzymes and proteins also contributes to its diverse biological activities.
Comparison with Similar Compounds
2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can be compared with other similar compounds, such as:
2-{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol: This compound has an ethyl group instead of a hydrogen atom at the 2-position, which may affect its reactivity and biological activity.
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one: This compound has a pyrazin-4-one ring instead of a pyrimidin-6-yl ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C8H12BrN3O |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-(3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C8H12BrN3O/c9-7-4-11-12-5-6(1-2-13)3-10-8(7)12/h4,6,10,13H,1-3,5H2 |
InChI Key |
YSAOBRZBOWONGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C(=C(C=N2)Br)N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13248267.png)
![1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13248274.png)

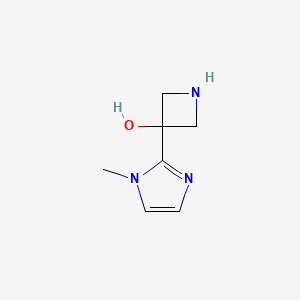
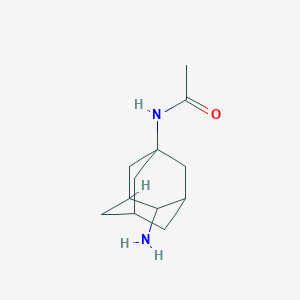
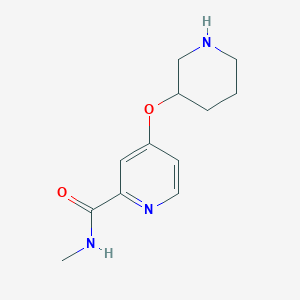
![1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248307.png)
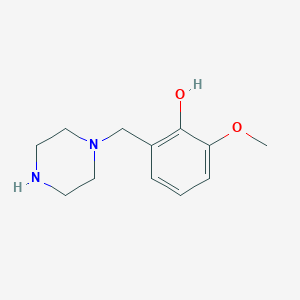

![1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]](/img/structure/B13248328.png)
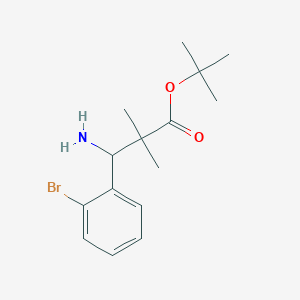
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13248343.png)


